6-Oxobenzo[c]chromene-10-carboxylic acid
Description
Historical Trajectory and Evolution of Benzo[c]chromene Scaffolds in Synthetic Chemistry
The benzo[c]chromene-6-one core is a key structural subunit in numerous biologically and pharmaceutically important molecules, which has spurred decades of research into its synthesis. chemrxiv.org The evolution of synthetic methods for constructing the 6H-benzo[c]chromene scaffold reflects broader trends in organic chemistry, moving towards greater efficiency, milder reaction conditions, and increased molecular complexity.
Early explorations into the formation of related structures can be traced back to seminal work on radical generation. As early as 1978, Kellogg reported on the ability of sulfonium (B1226848) salts to generate organic radicals through the mesolytic cleavage of a sulfur-carbon bond after accepting a single electron. nih.govacs.org However, the application of sulfonium salts in photocatalysis remained largely dormant for several decades. nih.govacs.org A revival of interest, led by researchers such as Fensterbank, Goddard, and Ollivier, demonstrated that aryl radicals generated from triaryl sulfonium salts could participate in synthetically useful carbon-carbon bond-forming reactions. nih.govacs.org
This foundational work paved the way for highly advanced and efficient modern protocols. Recent developments have focused on overcoming the limitations of earlier methods, which often required harsh conditions or had limited scope. A notable contemporary strategy involves a photocatalytically triggered C–H sulfenylation followed by a radical cyclization sequence. nih.govacs.org This light-driven method uses easily accessible O-benzylated phenols as starting materials to produce S-aryl dibenzothiophenium salts, which then serve as precursors to 6H-benzo[c]chromenes. nih.govacs.orgacs.org The reaction proceeds under mild conditions, tolerates a wide array of functional groups, and is scalable. acs.org
Another modern approach is the one-pot synthesis of benzo[c]chromenones through a palladium-catalyzed domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization. chemrxiv.org This method exemplifies the drive towards procedural simplicity and efficiency, constructing the target molecule in a single pot under aqueous and aerobic conditions. chemrxiv.org These advanced synthetic strategies highlight the ongoing effort to develop more convenient and straightforward routes to this important heterocyclic system. chemrxiv.org
| Synthetic Strategy | Key Features | Precursors | Catalyst/Conditions | Reference |
| Photoredox Radical Cyclization | Mild, light-driven reaction; tolerant of various functional groups; scalable. | O-Benzylated Phenols | Iridium or Ruthenium photocatalyst; visible light. | nih.govacs.org |
| Domino Suzuki-Miyaura/Lactonization | One-pot synthesis; aqueous and aerobic conditions. | Not specified | In situ generated Palladium nanoparticles. | chemrxiv.org |
Significance of 6-Oxobenzo[c]chromene-10-carboxylic acid as a Building Block in Heterocyclic Synthesis
In organic synthesis, a "building block" is a molecule that serves as a starting point for the construction of more complex target structures. sigmaaldrich.com Heterocyclic compounds represent one of the largest and most diverse families of these molecular fragments. sigmaaldrich.com Scaffolds like chromenes are often identified as privileged structures in medicinal chemistry due to their frequent appearance in pharmacologically active compounds. sigmaaldrich.commdpi.com
This compound is a prime example of a versatile building block due to its distinct functional groups. The core 6-oxobenzo[c]chromene (a lactone) provides a rigid, three-dimensional structure, while the carboxylic acid at the 10-position offers a highly versatile reactive handle. The carboxylic acid group is one of the most ubiquitous and adaptable functionalities in chemistry, serving as a precursor for a wide range of other functional groups such as esters, amides, and ketones. rsc.org
This dual functionality allows for a systematic exploration of the chemical space around the benzo[c]chromene scaffold. The carboxylic acid group provides a site for derivatization, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This strategy is crucial in drug discovery, where slight modifications to a core structure can lead to significant changes in biological activity. A similar approach, for instance, has been elegantly used for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which can be substituted at four different positions to thoroughly explore the molecule's potential as a ligand for a chosen biological target. nih.gov
Furthermore, the reactivity of the chromone (B188151) system itself, particularly through nucleophilic attack, provides additional pathways for constructing novel fused heterocyclic systems. eurjchem.com The combination of the stable benzo[c]chromene core and the reactive carboxylic acid "handle" makes this compound a powerful tool for synthetic chemists aiming to create novel and complex molecules with potential applications in medicine and materials science.
Overview of Advanced Research Perspectives on Related Benzo[c]chromene Carboxylic Acids
Research into derivatives of benzo[c]chromene and its isomers, particularly those containing a carboxylic acid moiety, has yielded compounds with significant and diverse biological and material properties. These studies underscore the value of this scaffold in various scientific disciplines.
One area of active investigation is oncology. Researchers have synthesized and evaluated two series of derivatives based on the isomeric 3-oxo-3H-benzo[f]chromene-2-carboxylic acid scaffold. dntb.gov.ua These compounds were tested for their ability to inhibit the proliferation of human non-small cell lung cancer (NSCLC) cell lines. dntb.gov.ua One derivative, in particular, demonstrated potent antiproliferative activity by inducing apoptosis (programmed cell death), arresting the cell cycle, and increasing intracellular reactive oxygen species (ROS) levels, suggesting its potential as an antitumor agent. dntb.gov.ua Interestingly, another compound from this family with low cytotoxicity exhibited excellent fluorescence properties, highlighting its potential use as a fluorescent probe for biological imaging applications. dntb.gov.ua
In the field of endocrinology and medicinal chemistry, derivatives of the parent 6H-benzo[c]chromen-6-one scaffold have been developed as potent and selective agonists for the estrogen receptor beta (ERβ). nih.gov A series of these compounds were prepared and their binding affinity for both estrogen receptor alpha (ERα) and ERβ was measured. nih.gov Many of the analogues were identified as potent ERβ agonists, with some compounds achieving potencies below 10 nM and over 100-fold selectivity for ERβ over ERα. nih.gov This selectivity is a critical attribute for developing targeted therapies that can minimize off-target side effects.
Beyond medicinal applications, the benzo[c]chromene scaffold is also being explored in materials science. The core 6H-benzo[c]chromene has been utilized as a new electron-rich building block for the synthesis of conjugated alternating copolymers. researchgate.net These polymers have been applied in the fabrication of polymer solar cells, demonstrating the scaffold's utility in the development of novel optoelectronic materials. researchgate.net
| Related Scaffold | Research Area | Key Findings | Reference |
| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | Oncology / Bioimaging | Derivatives show antiproliferative activity against lung cancer cells; others have potential as fluorescent probes. | dntb.gov.ua |
| 6H-Benzo[c]chromen-6-one | Medicinal Chemistry | Derivatives act as potent and highly selective agonists for the Estrogen Receptor Beta (ERβ). | nih.gov |
| 6H-Benzo[c]chromene | Materials Science | Used as an electron-rich building block to create conjugated copolymers for polymer solar cells. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxobenzo[c]chromene-10-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13(16)9-5-3-6-10-12(9)8-4-1-2-7-11(8)18-14(10)17/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQQNTZSEIIVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3C(=O)O)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**synthetic Methodologies for 6 Oxobenzo C Chromene 10 Carboxylic Acid and Its Core Structure**
Retrosynthetic Analysis and Strategic Disconnections for the 6-Oxobenzo[c]chromene-10-carboxylic acid Skeleton
A retrosynthetic analysis of the this compound skeleton reveals several logical disconnections that form the basis for various synthetic strategies. The most common approach involves disconnecting the lactone bridge and the biaryl bond.
A primary retrosynthetic pathway for the generalized 6-oxobenzo[c]chromene core (A) begins with the disconnection of the ester bond of the lactone ring. This leads to a 2'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid intermediate (B). This biaryl carboxylic acid is a crucial intermediate in many synthetic routes. orgsyn.orgtubitak.gov.tr Further disconnection of the C-C bond between the two aromatic rings of intermediate B suggests two simpler building blocks: a substituted phenol (B47542) derivative (C) and a 2-halobenzoic acid derivative (D). tubitak.gov.tr This classical disconnection strategy forms the basis of many metal-catalyzed cross-coupling reactions.
An alternative strategy involves disconnecting the ether linkage of the pyranone ring first, leading to a different set of precursors. Another advanced approach considers the simultaneous or sequential formation of the central pyranone ring and one of the benzene (B151609) rings through annulation or cycloaddition reactions. chim.itrsc.org
Classical and Established Synthetic Routes to the Benzo[c]chromene Core
Established methods for synthesizing the benzo[c]chromene framework often rely on multi-step sequences involving the formation of key biaryl intermediates followed by cyclization.
The classical synthesis of the 6-oxobenzo[c]chromen-6-one nucleus often involves the coupling of a phenol with an o-bromobenzoic acid, followed by an acid- or base-catalyzed intramolecular cyclization. tubitak.gov.tr While historically significant, this method can be limited by low yields and the need for activated substrates. tubitak.gov.tr
A more modern iteration of this approach employs a copper-catalyzed Ullmann condensation. For instance, the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (a core urolithin structure) starts with the reaction of a 2-bromobenzoic acid and resorcinol (B1680541) in the presence of copper sulfate (B86663) (CuSO₄) and a base like sodium hydroxide (B78521) (NaOH) to form the key 2-(2,4-dihydroxyphenoxy)benzoic acid intermediate. nih.gov Subsequent intramolecular cyclization, often through dehydration or lactonization, yields the final tricyclic system.
Another key transformation involves the intramolecular cyclization of aryl-2-halobenzyl ethers. For example, 3-(2-halobenzyloxy)phenols can undergo intramolecular arylation in the presence of a strong base like potassium tert-butoxide (t-BuOK) at high temperatures to yield 6H-benzo[c]chromenes, which can then be oxidized to the desired 6-oxobenzo[c]chromen-6-ones. tubitak.gov.tr
Table 1: Key Multi-Step Synthetic Transformations
| Reaction Type | Starting Materials | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Ullmann Condensation & Cyclization | 2-Bromobenzoic acids, Resorcinol | Biaryl ether carboxylic acid | Hydroxylated 6H-benzo[c]chromen-6-ones | nih.gov |
| Intramolecular Arylation | 3-(2-halobenzyloxy)phenols | N/A (Direct cyclization) | 6H-benzo[c]chromenes | tubitak.gov.tr |
| Lactonization | 2'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | N/A | 6H-benzo[c]chromen-6-one | orgsyn.orgchim.it |
Condensation reactions are fundamental to the synthesis of various chromene and coumarin (B35378) (an isomer of benzo[c]chromen-6-one) structures. While direct application to this compound is less common, the principles are highly relevant for constructing the pyranone ring.
The Knoevenagel condensation is a powerful tool for forming coumarin-3-carboxylic acids. This reaction typically involves the condensation of an ortho-hydroxyaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as Meldrum's acid. researchgate.netresearchgate.net The reaction proceeds via condensation followed by intramolecular cyclization and elimination, yielding the coumarin core with a carboxylic acid group at the 3-position. researchgate.net
The Pechmann condensation is another classical method used to synthesize coumarins (chromen-2-ones) by reacting a phenol with a β-ketoester or β-keto carboxylic acid under acidic conditions. sathyabama.ac.inwikipedia.org The mechanism involves transesterification followed by intramolecular electrophilic attack on the phenol ring and subsequent dehydration. wikipedia.org
Aldol-type condensations also feature in some syntheses of the benzo[c]chromene scaffold. For example, a base-promoted reaction of α,β-unsaturated coumarins with α-cyano carbonyls can proceed through a sequence including a key intramolecular aldol (B89426) condensation step to build the new benzene ring onto the coumarin framework. researchgate.net
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry has introduced more efficient, selective, and environmentally friendly methods for constructing the benzo[c]chromene core, with a strong emphasis on catalysis and green chemistry principles.
Transition-metal catalysis has revolutionized the synthesis of benzo[c]chromenes, enabling reactions that were previously difficult or impossible.
Palladium-catalyzed reactions are particularly prominent. One-pot domino reactions, such as a Suzuki-Miyaura cross-coupling followed by an oxidative lactonization, have been developed to synthesize benzo[c]chromenones from simple precursors under aqueous conditions. chemrxiv.orgresearchgate.net Another powerful Pd-catalyzed method is the intramolecular C-H activation of intermediates like phenyl-2-iodobenzoates, where a palladacycle intermediate is formed and then reductively eliminated to yield the lactone. tubitak.gov.tr Other palladium-catalyzed routes include the homocoupling of 2-bromobenzyl alcohol derivatives and decarboxylative couplings. chim.it
Rhodium-catalyzed reactions have been employed for the site-selective construction of related heterocyclic systems through C-H activation, demonstrating the power of this metal in forming complex scaffolds. researchgate.net
Other metal catalysts , including copper and gold, have also found utility. Copper-catalyzed remote C-H oxygenation of biaryl-2-carboxylic acids provides a direct route to the lactone. orgsyn.org Gold catalysts can be used to synthesize 2H-chromenes from propargyl aryl ethers. msu.edu
Organocatalysis offers a metal-free alternative for synthesizing chromene structures. Chiral organocatalysts, such as derivatives of prolinol, can facilitate enantioselective domino oxa-Michael/aldol reactions to produce chiral chromenes from salicylaldehydes and α,β-unsaturated aldehydes. msu.edu
Table 2: Examples of Catalyst-Mediated Syntheses
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Palladium | Domino Suzuki-Miyaura/Lactonization | One-pot synthesis in aqueous media | chemrxiv.orgresearchgate.net |
| Palladium | Intramolecular C-H Activation | Forms lactone from phenyl-2-iodobenzoates | tubitak.gov.tr |
| Copper | Remote C-H Oxygenation | Direct lactonization of biaryl-2-carboxylic acids | orgsyn.org |
| Organocatalyst | Domino Oxa-Michael/Aldol | Enantioselective synthesis of chiral chromenes | msu.edu |
| Visible Light/Photocatalysis | Radical Cyclization | Metal-free or metal-mediated C-H arylation | researchgate.netnih.govrsc.org |
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of chromene derivatives. patsnap.com
Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for the synthesis of chromone-2-carboxylic acids. nih.gov For example, the condensation of a hydroxyacetophenone with diethyl oxalate (B1200264) can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov Catalyst-free syntheses of 6H-benzo[c]chromenes have also been achieved in aqueous media under microwave irradiation. bohrium.com
The use of environmentally benign solvents , particularly water, is a key aspect of green synthesis. Several catalyst-mediated reactions for benzo[c]chromen-6-ones have been successfully performed in water, which simplifies workup and reduces the use of volatile organic compounds. chemrxiv.orgbohrium.com
Catalyst-free and metal-free protocols represent a significant advance. Visible-light-mediated intramolecular C-H arylation provides a transition-metal-free pathway to the 6H-benzo[c]chromene ring from halo-benzyl phenyl ethers using a simple base and light source. rsc.org Furthermore, the oxidation of 6H-benzo[c]chromenes to the corresponding lactones has been achieved using aqueous hydrogen peroxide without any catalyst. bohrium.com The use of recyclable organocatalysts, such as pyridine-2-carboxylic acid, for multicomponent reactions to build chromene scaffolds also aligns with green chemistry principles by offering high atom economy and low E-factors. rsc.orgrsc.orgresearchgate.net
Microwave-Assisted Synthesis and Optimized Reaction Conditions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations, offering significant advantages over conventional heating methods. nih.govmdpi.com For the synthesis of chromene and its fused derivatives, microwave irradiation provides rapid, uniform heating that can dramatically reduce reaction times from hours to mere minutes and often improves product yields. researchgate.net
The optimization of microwave-assisted synthesis involves fine-tuning several parameters, including microwave power, temperature, and reaction duration. For instance, in the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile, a structurally related system, optimal yields were achieved by irradiating the reaction mixture at 140 °C for 2 minutes with a power of 400 W. nih.govmdpi.com Similarly, the synthesis of other chromene derivatives has been optimized under microwave conditions, such as the formation of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde at 120 °C and 800 W for 6 minutes. mdpi.com The use of solvent-free conditions or high-boiling point solvents like DMF is common, as is the use of catalysts that can be efficiently activated by microwave energy. mdpi.comajgreenchem.com In some cases, multicomponent reactions under microwave irradiation can assemble complex chromene scaffolds in a single, efficient step. ajgreenchem.com
| Derivative | Microwave Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Benzo[f]chromene Derivatives | 400 W, 140 °C | 2 min | High | nih.govmdpi.com |
| 2H-Chromene Derivatives | 800 W, 120 °C, DMF | 6 min | Not specified | mdpi.com |
| 2-Amino-4H-chromene Derivatives | Solvent-free, FeTiO3 catalyst | Short | Excellent | ajgreenchem.com |
| Pyrano[3,2-c]chromene-2,5-diones | Optimized Protocol | Not specified | Not specified | nih.gov |
| Coumarin-3-carboxylic acids | 200 W, 80 °C, Solvent-free | 5 min | 92-98% | nih.gov |
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering enhanced safety, efficiency, and scalability. nih.gov This technology is particularly advantageous for reactions that are highly exothermic, require precise temperature control, or involve hazardous reagents or intermediates. researchgate.net For the scalable production of key intermediates like carboxylic acids or the benzo[c]chromene core, flow chemistry provides a robust solution. durham.ac.uk
A notable application is the synthesis of carboxylic acids via carboxylation of organometallic reagents with CO2 gas. Using a specialized "tube-in-tube" gas-permeable membrane reactor, CO2 can be efficiently introduced into a flowing stream of a Grignard or organolithium reagent. durham.ac.uk This setup allows for excellent gas-liquid mixing and rapid reaction, with precise control over stoichiometry by adjusting flow rates and gas pressure. durham.ac.uk Optimization studies have shown that near-quantitative conversions can be achieved at room temperature with residence times of only a few minutes. durham.ac.uk
Flow chemistry also facilitates multi-step syntheses by linking individual reactor units without the need for isolating intermediates. nih.gov This approach has been used to prepare active pharmaceutical ingredients (APIs) and can be applied to the multi-step construction of the this compound molecule. almacgroup.com The ability to automate and screen reaction conditions (e.g., temperature, residence time, reagent stoichiometry) allows for rapid optimization and the creation of compound libraries. soci.org
| Process | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Carboxylation | Tube-In-Tube Flow Reactor with CO2 | Excellent gas-liquid mixing, enhanced safety, scalable. | durham.ac.uk |
| Aromatic Claisen Rearrangement | High-Temperature Coil Reactor | Precise temperature control, improved safety for exothermic reactions, solvent-free conditions. | researchgate.net |
| API Synthesis | Multi-step Continuous Flow | Automation, no intermediate isolation, process optimization. | nih.govalmacgroup.com |
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Achieving high levels of selectivity is a paramount challenge in the synthesis of complex molecules. For the benzo[c]chromene scaffold, chemo-, regio-, and stereoselectivity are crucial for obtaining the desired isomer and avoiding unwanted byproducts.
One effective strategy for constructing the 6H-benzo[c]chromene core involves a photocatalyzed radical cyclization of S-Aryl dibenzothiophenium salts derived from o-benzyl-protected phenols. acs.orgacs.org This method exhibits high regioselectivity. The initial C-H sulfenylation occurs selectively on the electron-rich aromatic ring, and the subsequent light-induced radical cyclization proceeds via a kinetically favored 5-exo-trig pathway. This is followed by a ring expansion that is driven by rearomatization to yield the desired tricyclic system with excellent selectivity. acs.orgacs.org
Another powerful, metal-free approach is the intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and a suitable dienophile, such as methyl propiolate. rsc.org This reaction is highly regioselective, leading to a single cyclohexadiene cycloadduct that is then aromatized to the final 6H-benzo[c]chromene product. Density Functional Theory (DFT) calculations have confirmed that the reaction proceeds through a concerted but slightly asynchronous transition state, and energetic analysis of the transition states correctly predicts the observed high regioselectivity. rsc.org
However, selectivity can be a challenge. In the radical cyclization method, certain substrates, such as those bearing a sulfone substituent, can hinder a key oxidation step, leading to a less selective ring expansion and the formation of regioisomeric mixtures. acs.org The synthesis of the specific target, this compound, would require careful control to direct the carboxylation to the C-10 position and to selectively oxidize the C-6 position without affecting other parts of the molecule.
Yield Optimization and Scalability Considerations for this compound Production
Optimizing reaction yields and ensuring the scalability of a synthetic route are critical for practical applications. Both microwave-assisted and flow chemistry techniques offer significant advantages in this regard. Microwave synthesis frequently leads to higher yields by minimizing side product formation through shortened reaction times and uniform heating. nih.govajgreenchem.com
The scalability of these methods has been demonstrated in several contexts. For example, a photocatalyzed synthesis of a 6H-benzo[c]chromene was scaled up tenfold (to a 350 mg scale) with no loss in yield. acs.org In the realm of flow chemistry, the synthesis of a carboxylic acid using a tube-in-tube reactor was readily scaled to produce multiple grams of product, with the isolated yield closely matching that of the small-scale reaction. durham.ac.uk The key to this scalability lies in the nature of flow reactors; instead of increasing the vessel size, production is scaled by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). researchgate.net
**chemical Reactivity and Mechanistic Pathways of 6 Oxobenzo C Chromene 10 Carboxylic Acid**
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C-10 position is a primary site for chemical modification, allowing for the synthesis of various derivatives through well-established organic reactions.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For sterically hindered carboxylic acids, which can be challenging to esterify, alternative methods may be employed. acs.org
Another effective method for esterification, particularly under mild conditions, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method proceeds at room temperature and avoids the harsh acidic conditions of the Fischer esterification. acs.org
Amidation: The synthesis of amides from 6-Oxobenzo[c]chromene-10-carboxylic acid can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. numberanalytics.com Thionyl chloride (SOCl₂) is a common reagent for this transformation. masterorganicchemistry.com Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. A variety of reagents have been developed for this purpose, including those based on phosphonium (B103445) or uronium salts. mdpi.com Boron-based reagents have also emerged as effective catalysts for direct amidation, often proceeding under mild conditions. acs.orgorganic-chemistry.org The use of hydrazines as the amine partner in the presence of a Lewis acid catalyst like ZnCl₂ provides another route to amide bond formation. masterorganicchemistry.com
Below is a table summarizing common reagents for these transformations:
| Transformation | Reagent/Catalyst | Description |
| Esterification | H₂SO₄/Alcohol | Fischer esterification, suitable for simple alcohols. masterorganicchemistry.com |
| DCC/DMAP | Mild conditions, suitable for a wide range of alcohols. acs.org | |
| Amidation | SOCl₂, then Amine | Via acyl chloride intermediate, a classic and effective method. masterorganicchemistry.com |
| B(OCH₂CF₃)₃ | Boron-based reagent for direct amidation. acs.org | |
| ZnCl₂/Hydrazine (B178648) | Catalytic amidation using hydrazine as the amine source. masterorganicchemistry.com |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for aryl carboxylic acids. mdpi.com For this compound, this transformation would lead to the parent 6-Oxobenzo[c]chromene structure. The reaction often requires elevated temperatures or the presence of a catalyst. mdpi.com
The mechanism of metal-catalyzed decarboxylation, for instance with copper or silver catalysts, is thought to proceed through the formation of a carboxylate complex with the metal. nih.gov Subsequent ejection of CO₂ is followed by protodemetallation to regenerate the catalyst and yield the decarboxylated aromatic product. nih.gov The presence of ortho substituents on the aryl carboxylic acid can influence the reaction rate due to steric effects. nih.gov
Photochemical methods can also induce decarboxylation. Visible light-mediated photoredox catalysis has been developed for the decarboxylation of aryl carboxylic acids, generating aryl radicals as intermediates. nih.gov This process can be facilitated by the in situ formation of an acyl hypobromite, which prevents unproductive side reactions. nih.gov
Reactivity of the Pyranone Ring System
The pyranone ring, a lactone, is a key functional group in the 6-Oxobenzo[c]chromene core. Its reactivity is centered around the ester linkage. Under certain conditions, the pyranone ring can undergo ring-opening reactions. For instance, treatment of 2-pyrones with nucleophiles can lead to a 1,6-ring opening. rsc.org In the context of related chromene systems, photochemical excitation can also induce ring-opening of the pyran moiety. nih.gov The stability of the pyranone ring in this compound is significant, but under specific conditions, such as strong nucleophilic attack or photochemical irradiation, its integrity can be compromised.
Electrophilic and Nucleophilic Reactions on the Benzo[c]chromene Core
Electrophilic Reactions: The electron-rich nature of the benzene (B151609) rings in the benzo[c]chromene core makes them susceptible to electrophilic aromatic substitution (SEAr). masterorganicchemistry.comwikipedia.org The position of substitution is directed by the existing substituents on the rings. The lactone and carboxylic acid groups are generally deactivating and meta-directing, while any hydroxyl or alkoxy groups would be activating and ortho-, para-directing. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a strong electrophile, often generated with the help of a Lewis acid catalyst. masterorganicchemistry.com
Nucleophilic Reactions: The carbonyl carbon of the pyranone ring (C-6) is an electrophilic center and can be subject to nucleophilic attack. organic-chemistry.org This can lead to the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate. organic-chemistry.org Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles may require acid catalysis to activate the carbonyl group. organic-chemistry.org Such reactions can potentially lead to ring-opened products or further transformations.
Radical Reactions and Photochemical Transformations of Benzo[c]chromene Systems
Radical Reactions: Radical cyclization is a powerful method for the synthesis of the 6H-benzo[c]chromene scaffold. biust.ac.bwresearchgate.netacs.orgnih.gov For example, S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, can undergo a photocatalytically triggered single-electron transfer to form an aryl radical. biust.ac.bwresearchgate.netacs.orgnih.gov This radical can then cyclize in a kinetically favored manner to construct the tricyclic system. biust.ac.bwresearchgate.netacs.orgnih.gov
Photochemical Transformations: Benzo[c]chromene systems can undergo various photochemical transformations. Visible light-mediated synthesis of 6H-benzo[c]chromenes from (2-halobenzyl) phenyl ethers has been developed under transition-metal-free conditions. researchgate.net The reaction is believed to proceed via an electron donor-acceptor complex. researchgate.net As mentioned earlier, photochemical methods can also be employed for the decarboxylation of the carboxylic acid moiety. nih.gov Furthermore, the pyranone ring itself can be subject to photochemical ring-opening. nih.gov Some urolithins, which share the 6-Oxobenzo[c]chromene core, have been shown to exhibit both antioxidant and pro-oxidant activities, which can be influenced by photochemical conditions. chemguide.co.uk
Metal-Mediated and Organocatalytic Transformations of this compound
Metal-Mediated Transformations: Palladium-catalyzed reactions are particularly useful for the synthesis and functionalization of benzo[c]chromen-6-ones. researchgate.nettubitak.gov.tracs.orgchemrxiv.org For instance, domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization provides an efficient route to these structures. researchgate.netacs.orgchemrxiv.org Palladium-catalyzed C-H bond activation using diazonium salts is another effective method for their synthesis. tubitak.gov.tr
Organocatalytic Transformations: Organocatalysis offers a metal-free approach to the synthesis and functionalization of related chromene and chromenone systems. nih.gov For example, enantioselective domino Michael-acetalization-Henry reactions have been used to synthesize tetrahydro-6H-benzo[c]chromen-6-ones. nih.gov Organocatalytic conjugate additions to chromene derivatives have also been explored. Furthermore, N-heterocyclic carbene (NHC) organocatalysis has been employed for the enantioselective synthesis of functionalized chromenones. biust.ac.bw
The following table provides examples of catalysts used in these transformations:
| Transformation Type | Catalyst System | Substrate Type (Example) | Product Type (Example) |
| Metal-Mediated | Pd(OAc)₂, dppp, K₂CO₃ | Diazonium salt | Benzo[c]chromen-6-one tubitak.gov.tr |
| Pd(OAc)₂, PCy₃, K₃PO₄ | 2-bromoaryl aldehyde and 2-hydroxyphenylboronic acid | Benzo[c]chromen-6-one researchgate.netacs.orgchemrxiv.org | |
| Organocatalytic | Chiral amine/thiourea | 2-Hydroxynitrostyrene and aldehyde | Tetrahydro-6H-benzo[c]chromen-6-one nih.gov |
| N-Heterocyclic Carbene (NHC) | o-Allyloxybenzaldehyde | Chiral chromenone biust.ac.bw |
Detailed Mechanistic Investigations of Key Reaction Pathways
Information regarding the detailed mechanistic pathways for reactions involving This compound is not present in the surveyed scientific literature. General principles of carboxylic acid reactivity are well-established, often involving nucleophilic acyl substitution. openstax.orgyoutube.com These reactions can be catalyzed by acids to enhance the electrophilicity of the carboxyl carbon or can proceed through the conversion of the hydroxyl group into a better leaving group. openstax.org However, specific studies applying these principles to This compound are absent.
Identification of Reaction Intermediates
No specific reaction intermediates for pathways involving This compound have been documented in the available literature. Mechanistic studies on related but distinct molecular frameworks, such as the photocatalyzed radical cyclization to form 6H-benzo[c]chromenes, have identified radical species as key intermediates. mdpi.com For instance, in the synthesis of 6H-benzo[c]chromene scaffolds from O-benzylated phenols, an aryl radical is generated, which then undergoes a 5-exo-trig cyclization. mdpi.com However, these findings are not directly transferable to the reactivity of the carboxylic acid derivative .
Transition State Analysis and Kinetic Considerations
A transition state analysis for any reaction pathway of This compound is not available in the current scientific literature. Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to investigate the structure and reactivity of other chromene derivatives. For example, a study on 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid utilized DFT for structural and spectroscopic analysis. researchgate.net Similarly, computational methods have shed light on the mechanisms of reactions for other complex carboxylic acids. rsc.org However, no such computational or kinetic studies focused on This compound could be located.
**theoretical and Computational Investigations of 6 Oxobenzo C Chromene 10 Carboxylic Acid**
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods determine the distribution of electrons within the molecule, which governs its chemical properties and reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used for studying molecules of similar complexity to 6-Oxobenzo[c]chromene-10-carboxylic acid. The selection of a functional and a basis set is critical for obtaining reliable results.
For related compounds like chromone-3-carboxylic acid, the B3LYP hybrid functional is frequently employed. nih.gov This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic molecules. nih.govnih.gov
The choice of basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets, such as 6-311++G(d,p), are common for these types of analyses. nih.gov The components of this basis set are:
6-311G : A triple-split valence basis set, providing a high level of flexibility for valence electrons.
++ : Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions.
(d,p) : Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distributions, which is essential for systems with pi-bonding and lone pairs.
A typical computational approach for this compound would involve using the B3LYP functional combined with the 6-311++G(d,p) basis set to optimize the molecule's geometry and calculate its electronic properties.
Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without using experimental data for parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, leading to inaccuracies. More advanced methods, such as Møller–Plesset perturbation theory (MP2), are often used to incorporate electron correlation effects. nih.gov For instance, studies on p-aminobenzoic acid have utilized MP2 theory to gain important insights into its electronic structure. nih.gov A comprehensive study of this compound could employ HF and MP2 methods, in conjunction with a basis set like 6-31G(d), to provide a baseline and a more correlated description of its electronic properties, respectively. nih.gov
Molecular Geometry Optimization and Conformational Landscape Analysis
Before calculating other properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure (the lowest energy conformation). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
For this compound, the core benzo[c]chromene ring system is expected to be largely planar due to its aromatic and conjugated nature. The primary conformational flexibility arises from the rotation of the carboxylic acid group (-COOH) relative to the ring. A potential energy surface (PES) scan, which involves systematically rotating the dihedral angle of the C-C bond connecting the carboxylic group to the pyrone ring, can identify the most stable conformer(s). In a study on the analogous chromone-3-carboxylic acid, a PES scan revealed two minimum energy structures corresponding to the planar arrangements of the carboxylic acid group relative to the chromone (B188151) ring. nih.gov
The optimized geometrical parameters (bond lengths and angles) for a related compound, chromone-3-carboxylic acid, calculated at the B3LYP/6-311++G(d,p) level, are presented below as an illustration of the data obtained from such an analysis. acs.org Similar trends would be expected for this compound.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound (Chromone-3-Carboxylic Acid) Note: This data is for Chromone-3-Carboxylic Acid and serves as an example.
| Parameter | Bond | Calculated Bond Length (Å) |
|---|---|---|
| Bond Length | C1-C2 | 1.39 |
| Bond Length | C3-C4 | 1.39 |
| Bond Length | C9-O16 (C=O) | 1.23 |
| Bond Length | C15-O18 (C-OH) | 1.33 |
| Bond Length | O18-H20 (O-H) | 0.99 |
| Parameter | Angle | Calculated Bond Angle (°) |
| Bond Angle | C1-C2-C3 | 120.5 |
| Bond Angle | C2-C3-C4 | 120.1 |
| Bond Angle | O16-C9-C4 | 122.5 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govyoutube.com
HOMO : Represents the ability of a molecule to donate electrons (nucleophilicity).
LUMO : Represents the ability of a molecule to accept electrons (electrophilicity). researchgate.net
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. The distribution of these orbitals across the molecule reveals the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized over the electron-rich aromatic rings, while the LUMO would likely be distributed over the electron-deficient pyrone ring, particularly the carbonyl group.
Table 2: Illustrative FMO Properties for a Related Compound (Chromone-3-Carboxylic Acid) Note: This data is for Chromone-3-Carboxylic Acid and serves as an example.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.89 |
| ELUMO | -2.45 |
| Energy Gap (ΔE) | 4.44 |
Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, bonding, and orbital interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. It quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Large E(2) values indicate strong electronic delocalization, which contributes to the molecule's stability. For a molecule like this compound, significant interactions are expected, such as the delocalization of oxygen lone pairs (LP) into adjacent π* anti-bonding orbitals of the carbonyl and aromatic rings. These interactions are crucial for understanding the compound's conjugation and aromaticity.
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.
For example, the synthesis of the 6H-benzo[c]chromene scaffold has been studied computationally to elucidate the reaction mechanism. nih.gov DFT methods can be employed to calculate the energy profile of a proposed reaction pathway. By locating the transition state and calculating its energy relative to the reactants, the activation energy (energy barrier) can be determined, providing insight into the reaction's feasibility and kinetics. Such studies could be applied to understand the synthesis of this compound or its reactions with biological targets.
Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogs (focusing on theoretical indices or non-physical properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. These models are instrumental in predicting the properties of new or hypothetical compounds, thereby guiding synthetic efforts and screening for molecules with desired characteristics. In the context of this compound and its analogs, QSPR studies would involve the calculation of various theoretical molecular descriptors and correlating them with non-physical properties, such as electronic, thermodynamic, or quantum mechanical attributes.
The development of a QSPR model for this compound analogs would typically involve the following steps:
Generation of a Dataset: A series of structurally related analogs of this compound would be defined.
Calculation of Molecular Descriptors: For each analog, a wide range of theoretical descriptors would be calculated using quantum chemical software. These descriptors can be categorized as:
Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight).
Topological Descriptors: Reflecting the connectivity of atoms (e.g., Wiener index, Randić index).
Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks), would be employed to build a mathematical model that links the descriptors to a specific property. nih.gov
Model Validation: The predictive power and robustness of the developed QSPR model would be rigorously tested using internal and external validation techniques.
While specific data tables for this compound analogs are not available, the table below provides a hypothetical representation of the types of theoretical indices that would be calculated and analyzed in such a QSPR study. The values presented are for illustrative purposes only and are not based on actual experimental or computational data for the listed compounds.
Table 1: Hypothetical Theoretical Indices for a QSPR Study of this compound Analogs
| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| This compound | 260.20 | 2.1 | 93.5 | -6.5 | -2.1 | 3.5 |
| 3-Hydroxy-6-oxobenzo[c]chromene-10-carboxylic acid | 276.20 | 1.8 | 113.7 | -6.3 | -2.3 | 4.1 |
| 3,8-Dihydroxy-6-oxobenzo[c]chromene-10-carboxylic acid | 292.20 | 1.5 | 133.9 | -6.1 | -2.5 | 4.8 |
| 3-Methoxy-6-oxobenzo[c]chromene-10-carboxylic acid | 290.23 | 2.3 | 102.7 | -6.4 | -2.0 | 3.8 |
Note: The data in this table is illustrative and does not represent actual calculated values.
Such QSPR studies, were they available, would be invaluable for the rational design of novel this compound analogs with optimized properties for various applications, including as potential therapeutic agents. The ability to predict properties before synthesis can significantly accelerate the drug discovery and development process.
**advanced Applications of 6 Oxobenzo C Chromene 10 Carboxylic Acid and Its Analogs Excluding Biological/medical **
Utilization in Catalysis and Organocatalysis
The benzo[c]chromene skeleton, particularly when chiral, is a privileged structure in catalysis. The inherent rigidity and defined stereochemistry of these molecules make them excellent candidates for directing the stereochemical outcome of chemical reactions.
While direct use of 6-oxobenzo[c]chromene-10-carboxylic acid as a ligand is not extensively documented, structurally related precursors and analogs play a crucial role in forming catalytically active metal complexes. The carboxylic acid functionality can coordinate to a metal center, and the aromatic backbone can be modified to tune the steric and electronic properties of the resulting ligand.
In a notable example, precursors to benzo[c]chromene structures, such as cinnamoylbenzoic acid derivatives, are employed in rhodium(II)/chiral N,N'-dioxide-metal(III) bimetallic relay catalytic systems. nih.gov These systems are highly effective in the asymmetric synthesis of isochromanone derivatives. The process involves the formation of a carboxylic oxonium ylide, which then undergoes a cascade reaction. The choice of metal salt and a chiral ligand derived from a precursor acid is critical for achieving high yields and enantioselectivity. nih.gov For instance, the combination of Rh₂(TFA)₄ and a chiral N,N'-dioxide-Fe(OTf)₃ complex has proven effective. nih.gov
The general catalytic cycle for such couplings often involves the oxidative addition of a carboxylic acid derivative to a low-valent metal center, followed by subsequent transformations like decarbonylation and reductive elimination to form new bonds. nih.gov
The carboxylic acid group within the this compound structure allows it to function as a Brønsted acid catalyst. This acidity can be harnessed to activate substrates in various organic transformations. Furthermore, the rigid backbone can provide a well-defined chiral environment for asymmetric catalysis.
Derivatives of ketoacids, which are precursors for benzo[c]chromene systems, have been shown to participate in cascade O-H insertion/aldol (B89426) cyclization reactions when co-catalyzed by a rhodium(II) complex and a chiral Lewis acid complex. nih.gov In these reactions, the ketoacid is transformed into a reactive enol intermediate that participates in an intramolecular aldol addition, leading to the formation of chiral lactones with high stereoselectivity. nih.gov The efficiency of these transformations is highly dependent on the catalyst system employed, with different metal triflates and chiral ligands yielding varying degrees of success.
Table 1: Effect of Different Metal Catalysts and Ligands on the Asymmetric Synthesis of Isochromanone Derivatives nih.gov
| Entry | Metal Salt | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Sc(OTf)₃ | L-PiPh | 40 | 66 |
| 2 | Sc(OTf)₃ | L-PiBn | 66 | 94 |
| 3 | Fe(OTf)₃ | L-PiC₂H₄Ph | 84 | 97 |
| 4 | Fe(OTf)₂ | L-PiC₂H₄Ph | 67 | 0 |
| 5 | Co(OTf)₂ | L-PiC₂H₄Ph | 57 | 80 |
This table is generated based on data for the synthesis of isochromanone derivatives from cinnamoylbenzoic acid precursors, which are structurally related to this compound.
The primary role of this compound analogs in asymmetric synthesis is to serve as chiral building blocks or as precursors to chiral ligands and catalysts. The inherent chirality of these molecules can be transferred to the products of a chemical reaction, leading to the selective formation of one enantiomer over the other.
A powerful demonstration of this is the asymmetric synthesis of benzo-fused δ-lactones, which possess vicinal quaternary stereocenters. nih.gov This is achieved through a rhodium and chiral N,N'-dioxide-metal catalyzed cascade reaction of ketoacids and diazoketones. nih.gov The process bypasses competitive side reactions and yields products with good to excellent enantioselectivity. nih.gov The ability to construct complex chiral molecules from relatively simple starting materials highlights the potential of catalysts derived from benzo[c]chromene-like structures in modern synthetic organic chemistry.
Role in Materials Science and Functional Materials Development
The rigid and often fluorescent nature of the benzo[c]chromene core makes it an attractive component for the development of advanced functional materials.
The carboxylic acid functionality of this compound provides a convenient handle for its incorporation into various polymer backbones. Through standard esterification or amidation reactions, this molecule can be integrated as a pendant group or as part of the main chain in polyesters, polyamides, and other polymeric systems. nih.govgoogle.com
The synthesis of polyesters containing carboxylic acid side-groups can be achieved through the polycondensation of a functionalized diol with a diacid chloride, followed by modification to introduce the desired acid groups. nih.gov Another approach involves the polymerization of monomers that already contain a protected carboxylic acid, which is later deprotected to yield the functional polymer. google.com The inclusion of the rigid benzo[c]chromene unit can impart desirable properties to the resulting polymer, such as increased thermal stability and a higher glass transition temperature. researchgate.net For example, polynorbornenes with ester functionalities in their side chains, which share some structural rigidity with the benzo[c]chromene system, are known to have high glass transition temperatures. researchgate.net
The extended π-conjugated system of the benzo[c]chromene core is responsible for its characteristic absorption of ultraviolet (UV) light and, in many cases, its fluorescence. These properties make its analogs suitable for applications as UV absorbers and fluorescent dyes.
As UV absorbers, compounds with similar polyaromatic and heterocyclic structures are known to be effective at preventing the degradation of materials exposed to UV radiation. google.com The benzo[c]chromene structure can absorb harmful UV rays and dissipate the energy through non-destructive pathways, thus protecting the material in which it is incorporated.
The fluorescent properties of benzo[c]chromene analogs are similar to those of xanthene dyes like fluorescein (B123965) and rhodamine. lumiprobe.comlumiprobe.comnih.govnih.gov Carboxylic acid derivatives of these dyes are widely used as fluorescent labels and tracers. nih.govnih.gov The carboxylic acid group allows for covalent attachment to other molecules without significantly quenching the fluorescence of the core structure. lumiprobe.comlumiprobe.com By analogy, this compound and its derivatives are expected to be valuable as fluorescent building blocks in the creation of new sensors, probes, and imaging agents. The rigid structure helps to maintain a high fluorescence quantum yield. lumiprobe.com
Supramolecular Assembly and Advanced Composite Materials
The planar and electron-rich aromatic core of benzo[c]chromene derivatives makes them ideal building blocks for creating highly ordered supramolecular structures and advanced functional materials. These applications are driven by non-covalent interactions such as π-π stacking and hydrogen bonding.
Research Findings:
The benzo[c]chromene (BC) moiety has been identified as a superior electron-donating unit for constructing low-bandgap conjugated polymers used in advanced materials like polymer solar cells. rsc.org Researchers have synthesized alternating copolymers by combining a 6H-benzo[c]chromene building block with electron-deficient units like dithienyl benzothiadiazole (DTBT) and diketopyrrolopyrrole (DPP2T). rsc.org
The introduction of the benzo[c]chromene unit, with its strong electron-donating oxygen atom, leads to polymers with stronger and broader light absorption and higher hole mobility compared to analogous polymers built from fluorene. rsc.org This enhancement of electronic properties is crucial for the performance of organic photovoltaic devices. For instance, a polymer solar cell based on the PBCDTBT polymer demonstrated a power conversion efficiency (PCE) of 5.74%, more than double that of its fluorene-based counterpart (2.56%). rsc.org
The ability of the carboxylic acid group to form strong hydrogen bonds provides a directional handle for guiding the self-assembly of these molecules into predictable and stable one-, two-, or three-dimensional networks. This ordered assembly is critical for optimizing charge transport pathways in composite materials designed for electronic applications.
Table 1: Performance of Benzo[c]chromene-Based Polymer Solar Cells
| Polymer | Electron Acceptor | Power Conversion Efficiency (PCE) | Key Advantage of BC Unit |
|---|---|---|---|
| PBCDTBT | PC71BM | 5.74% | Higher hole mobility, broader absorption |
Electrochemical Applications and Redox Chemistry
The inherent redox activity of the benzo[c]chromene core, combined with the directing influence of the carbonyl and carboxyl groups, underpins its applications in electrochemical synthesis and its potential in energy storage systems.
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for producing 6-oxobenzo[c]chromene cores (also known as 6H-benzo[c]chromen-6-ones). These methods often proceed under mild conditions without the need for harsh or toxic reagents.
One prominent electrosynthesis route involves the intramolecular cyclization of appropriately substituted precursors. For example, the electrosynthesis of 6H-benzo[c]chromen-6-ones can be achieved through an electro-oxidative process. rsc.org While specific mechanisms can vary, a general pathway involves the electrochemical generation of a radical species that triggers an intramolecular cyclization, followed by oxidation to form the stable lactone ring.
Alternative, non-electrochemical but modern synthetic routes that highlight the formation of this scaffold include:
Photocatalyzed Radical Cyclization: A mild and efficient protocol for synthesizing 6H-benzo[c]chromenes from O-benzylated phenols involves a C–H sulfenylation followed by a light-driven radical cyclization. nih.gov
Visible-Light-Mediated C-H Arylation: Benzo[c]chromenes can be synthesized under transition-metal-free conditions using visible light to promote an intramolecular C-H arylation of (2-halobenzyl) phenyl ethers. nih.govrsc.org
Diels-Alder/Aromatization Sequence: A metal-free approach uses a highly regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization to produce functionalized 6H-benzo[c]chromenes in high yields. rsc.org
The redox behavior of this compound is characterized by the electron-donating nature of the fused aromatic system containing an ether linkage. This property is central to its utility in electronic materials. As demonstrated in polymer solar cells, the benzo[c]chromene unit functions as an effective electron-rich component, facilitating charge separation and transport when paired with an electron-accepting material. rsc.org
While specific studies on its application in batteries or supercapacitors are not widely reported, the fundamental properties suggest potential. The ability of the molecule to undergo stable oxidation and reduction processes is a prerequisite for an active material in energy storage. The carboxylic acid and lactone functionalities could potentially be reduced electrochemically. The reversible nature of these redox processes would be a key determinant of its suitability for applications like rechargeable batteries, where the material must withstand many charge-discharge cycles.
Applications as Specialty Chemicals and Reagents in Organic Synthesis
The this compound scaffold is a valuable intermediate and reagent in organic synthesis, providing a platform for constructing more complex molecular architectures. The functional groups on the core structure serve as handles for further chemical transformations.
Research Findings:
The carboxylic acid group is particularly versatile. For instance, chromene-3-carboxylic acids can undergo further derivatization, such as C-H functionalization with other molecules like methyl acrylate, to create novel, intricate heterocyclic systems like 1H-furo[3,4-c]chromen-3(4H)-one. acs.org This demonstrates the utility of the carboxylic acid-functionalized chromene as a building block.
Furthermore, the benzo[c]chromene core itself can be transformed. In one study, a synthesized 6H-benzo[c]chromene was converted into the corresponding pyrylium (B1242799) salt. nih.gov Pyrylium salts are highly valuable synthetic intermediates, known to be precursors for a wide range of other heterocyclic systems, including pyridinium (B92312) salts, phosphorines, and condensed polyaromatic structures. nih.gov This transformation highlights the role of the benzo[c]chromene skeleton as a launchpad for accessing diverse chemical scaffolds.
Table 2: Synthetic Transformations of the Benzo[c]chromene Scaffold
| Starting Scaffold | Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|
| 6H-Benzo[c]chromene | SOCl2/PCl5 | Pyrylium Salt | Precursor to diverse polyaromatic and heterocyclic compounds. | nih.gov |
Analytical Chemistry Applications (e.g., as derivatizing agents, probes for chemical reactions)
While direct applications of this compound as an analytical reagent are not extensively documented, its structural features suggest significant potential in this field. The core structure is a fluorophore, and the carboxylic acid group provides a reactive site for conjugation.
The analysis of many molecules, particularly in biological and environmental samples, can be hindered by poor chromatographic behavior or weak signals in detection methods like mass spectrometry. nih.gov Chemical derivatization is a key strategy to overcome these issues. nih.gov The carboxylic acid group of the title compound can be readily activated and coupled to other molecules (such as amines or alcohols) that lack a chromophore or fluorophore. This process effectively "tags" the target analyte with the benzo[c]chromene's fluorescent label, enabling sensitive detection via liquid chromatography with fluorescence detection.
Furthermore, the related benzo[h]chromene scaffold is known to be extensively studied for its photochromic properties. mdpi.com Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is the basis for developing molecular switches and chemical sensors, where a specific chemical reaction or binding event could trigger the photochromic change, resulting in a visible color change or a change in fluorescence, providing a clear analytical signal. The photochemical cleavage of the sp3 C-O bond is often the key step in this process. mdpi.com
**synthetic Modifications and Derivatization Strategies for 6 Oxobenzo C Chromene 10 Carboxylic Acid Scaffolds**
Design Principles for Novel 6-Oxobenzo[c]chromene-10-carboxylic acid Analogs
The design of new this compound analogs is often guided by the goal of enhancing specific properties, such as biological activity or material characteristics. A key principle involves a modular and divergent approach to synthesis. This allows for the creation of a wide variety of derivatives from a common set of starting materials, maximizing scaffold diversity. nih.gov
Another important design consideration is the mimicry of natural product structures. Natural products often possess potent biological activities, and designing analogs that share key structural features can lead to the discovery of new therapeutic agents. The rational design of analogs based on existing bioactive compounds allows for systematic exploration of the structure-activity relationship (SAR). nih.gov
Functionalization at the Benzo[c]chromene Core
Functionalization of the benzo[c]chromene core is a primary strategy for creating diverse analogs. Various synthetic methods have been developed to introduce substituents onto the aromatic rings of the scaffold.
A metal-free approach has been developed for the synthesis of substituted 6H-benzo[c]chromenes. This method involves a three-step sequence starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. A subsequent intermolecular Diels-Alder cycloaddition with methyl propiolate, followed by oxidative aromatization, yields functionalized benzo[c]chromenes in good yields. nih.gov This de novo ring-forming strategy allows for the incorporation of various functional groups from the initial building blocks.
The following table summarizes a synthetic route for functionalized 6H-benzo[c]chromenes:
Table 1: Synthetic Route to Functionalized 6H-Benzo[c]chromenes| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Chromene Core Formation | Substituted salicylaldehydes, α,β-unsaturated carbonyl compounds | Formation of the chromene core |
| 2 | Diels-Alder Cycloaddition | 3-vinyl-2H-chromenes, methyl propiolate | Highly regioselective cycloaddition |
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the C-10 position is a key functional handle that can be readily modified to generate a wide range of derivatives, including esters and amides.
The conversion of the carboxylic acid to more reactive intermediates, such as acyl chlorides or activated esters, is a common first step in the synthesis of derivatives. These intermediates can then be reacted with various nucleophiles to form esters, amides, and other related compounds.
Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a coupling agent. For example, (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters have been shown to be efficient coupling agents for the esterification of carboxylic acids with both aliphatic and aromatic alcohols, providing good to excellent yields. researchgate.net Another green chemistry approach involves the selenium-catalyzed oxidation of an aldehyde precursor in the presence of an alcohol to directly form the ester. mdpi.com
Amidation: The synthesis of amides from carboxylic acids typically involves reaction with an amine. Direct condensation can be challenging and often requires the use of coupling agents to activate the carboxylic acid. Reagents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.net Another method involves the use of Deoxo-Fluor reagent in a one-pot synthesis, which allows for the efficient formation of amides from carboxylic acids and amines. nih.gov
The following table provides an overview of common methods for synthesizing esters and amides from carboxylic acids:
Table 2: Synthetic Methods for Ester and Amide Formation| Derivative | Reagents | Key Features |
|---|---|---|
| Esters | Alcohol, Coupling Agent (e.g., (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester) | Efficient for both aliphatic and aromatic alcohols. researchgate.net |
| Aldehyde precursor, Alcohol, Selenium catalyst, H₂O₂ | Green synthesis method. mdpi.com | |
| Amides | Amine, Coupling Agent (e.g., (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester) | Chemoselective and proceeds under mild conditions. researchgate.net |
The carboxylic acid group can be reduced to a primary alcohol, providing another avenue for derivatization. This transformation is typically achieved using strong reducing agents.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot be isolated. libretexts.org It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org
Catalytic hydrosilylation using earth-abundant metal catalysts offers a milder alternative for the reduction of carboxylic acids. For example, the manganese carbonyl complex [MnBr(CO)₅] can catalyze the reduction of a variety of carboxylic acids to their corresponding alcohols using a silane (B1218182) as the reducing agent. nih.gov
Introduction of Heteroatoms and Complex Functional Groups onto the Scaffold
The introduction of heteroatoms, such as nitrogen, sulfur, or halogens, into the 6-oxobenzo[c]chromene scaffold can significantly impact its chemical and physical properties.
Heteroatoms can be incorporated during the synthesis of the core structure by using appropriately substituted starting materials. For instance, using a salicylaldehyde (B1680747) derivative containing a heteroatom would lead to a benzo[c]chromene with that heteroatom incorporated into the aromatic ring.
Complex functional groups can also be introduced through various organic reactions. For example, cross-coupling reactions can be employed to attach aryl or heteroaryl groups to the scaffold. researchgate.net The introduction of a bromine atom, as seen in 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, provides a handle for further functionalization through reactions like Suzuki or Heck couplings. nih.gov
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
Structure-reactivity relationship (SRR) studies are crucial for understanding how modifications to the this compound scaffold influence its chemical reactivity. The reactivity of carboxylic acid derivatives is significantly influenced by the nature of the substituent on the carbonyl group. msu.edu
Generally, the reactivity towards nucleophiles follows the order: acyl chlorides > anhydrides > esters > amides. msu.edu This trend is attributed to both inductive and resonance effects. Electron-withdrawing groups on the acyl carbon increase its electrophilicity and reactivity, while electron-donating groups decrease it. msu.edu
The introduction of substituents on the aromatic rings of the benzo[c]chromene core also affects the reactivity of the carboxylic acid moiety through electronic effects. A Hammett analysis can be used to quantify the effect of substituents on the reactivity of the molecule. nih.gov For example, a small ρ value in a Hammett plot indicates that the reactivity is not very sensitive to the electronic effects of the substituents on the aromatic ring. nih.gov
The following table summarizes the general reactivity of carboxylic acid derivatives:
Table 3: Relative Reactivity of Carboxylic Acid Derivatives| Derivative | General Reactivity | Influencing Factors |
|---|---|---|
| Acyl Chlorides | Highest | Strong inductive electron withdrawal by chlorine. msu.edu |
| Anhydrides | High | Inductive effect of the acyloxy group. msu.edu |
| Esters | Moderate | Resonance donation from the alkoxy group is weaker than in amides. msu.edu |
Combinatorial Approaches to this compound Library Synthesis
Combinatorial chemistry and parallel synthesis have emerged as powerful strategies for the rapid generation of large libraries of structurally diverse compounds for drug discovery and materials science. nih.govfortunepublish.com These approaches are particularly well-suited for the exploration of the chemical space around privileged scaffolds like 6-oxobenzo[c]chromene, also known as dibenzopyranone or benzocoumarin. nih.govnih.gov The goal of these methods is to systematically vary the substituents on the core structure to establish structure-activity relationships (SAR) and identify compounds with optimized properties. nih.gov Both solution-phase and solid-phase synthesis techniques have been developed to facilitate the high-throughput creation of compound libraries. wikipedia.org
A significant advancement in the combinatorial synthesis of the 6-oxobenzo[c]chromene core is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This methodology allows for the efficient, one-step parallel synthesis of a wide range of dibenzopyranones. nih.govnih.gov The general strategy involves the coupling of two main building blocks: a bromo arylcarboxylate and an o-hydroxyarylboronic acid. The reaction is typically promoted by microwave irradiation to reduce reaction times and improve yields. nih.gov A key advantage of this approach is the spontaneous lactonization that occurs following the C-C bond formation, directly yielding the desired tricyclic lactone structure in a single pot. nih.gov This method is highly amenable to a combinatorial format, where diverse libraries can be generated by simply varying the substituents on either the boronic acid or the carboxylate starting materials. nih.gov
One study detailed a microwave-assisted, one-step parallel synthesis of dibenzopyranones that is suitable for creating a library of analogues. nih.gov The reaction couples various bromo arylcarboxylates with o-hydroxyarylboronic acids, leading to spontaneous lactonization to form the 6-oxobenzo[c]chromene scaffold. nih.govnih.gov This protocol is advantageous as it is a one-step procedure that avoids harsh conditions and the need for intermediate purification, making it ideal for a combinatorial chemistry format. nih.gov
The versatility of this approach is demonstrated by the successful synthesis of derivatives with both electron-donating and electron-withdrawing groups on either aromatic ring of the dibenzopyranone core. nih.gov The following table showcases a selection of the compounds synthesized using this parallel synthesis approach, highlighting the diversity of achievable substitutions and the corresponding yields.
| Entry | Bromo Arylcarboxylate (R¹) | o-Hydroxyarylboronic Acid (R²) | Product (6-Oxobenzo[c]chromene Derivative) | Yield (%) |
| 1 | Methyl 2-bromobenzoate | 2-Hydroxyphenylboronic acid | 6H-Benzo[c]chromen-6-one | 85 |
| 2 | Methyl 2-bromo-5-methoxybenzoate | 2-Hydroxyphenylboronic acid | 2-Methoxy-6H-benzo[c]chromen-6-one | 82 |
| 3 | Methyl 2-bromo-4,5-dimethoxybenzoate | 2-Hydroxyphenylboronic acid | 2,3-Dimethoxy-6H-benzo[c]chromen-6-one | 80 |
| 4 | Methyl 2-bromobenzoate | 2-Hydroxy-5-methylphenylboronic acid | 8-Methyl-6H-benzo[c]chromen-6-one | 88 |
| 5 | Methyl 2-bromobenzoate | 5-Chloro-2-hydroxyphenylboronic acid | 8-Chloro-6H-benzo[c]chromen-6-one | 78 |
| 6 | Methyl 2-bromo-5-nitrobenzoate | 2-Hydroxyphenylboronic acid | 2-Nitro-6H-benzo[c]chromen-6-one | 75 |
Data sourced from Sharma, A. K., et al. (2010). nih.govnih.gov
Beyond the Suzuki-Miyaura coupling, other synthetic strategies have been developed to generate libraries of 6-oxobenzo[c]chromen-6-one derivatives. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized to explore their potential as phosphodiesterase II (PDE2) inhibitors. nih.gov This work, while focused on a specific biological target, demonstrates the synthesis of a library of compounds where the diversity is introduced through different alkyl chains. The synthesis involved an Ullmann condensation followed by alkylation. nih.gov
The table below presents a selection of the alkoxylated derivatives synthesized, providing their structure and purity.
| Compound ID | R Group | Chemical Name | Chromatographic Purity (HPLC, %) |
| 1b | Ethyl | 3-Ethoxy-6H-benzo[c]chromen-6-one | 97.6 |
| 1d | n-Propyl | 3-Propoxy-6H-benzo[c]chromen-6-one | 98.9 |
Data sourced from Hu, J., et al. (2022). nih.gov
**future Research Directions and Unexplored Avenues for 6 Oxobenzo C Chromene 10 Carboxylic Acid**
Emerging Synthetic Methodologies and Catalytic Systems for Benzo[c]chromene Structures
The development of efficient and versatile synthetic routes is paramount for accessing novel benzo[c]chromene structures for further study. Recent advancements have moved beyond traditional methods, focusing on atom economy, procedural simplicity, and the use of novel catalytic systems.
One promising area is the development of one-pot domino reactions. For instance, a novel method for the synthesis of benzo[c]chromenones has been constructed using a palladium-catalyzed domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization under aqueous-aerobic conditions. researchgate.net Another innovative approach involves a photocatalytically triggered single-electron transfer to S-aryl dibenzothiophenium salts, which act as precursors to 6H-benzo[c]chromenes. acs.org This light-driven reaction proceeds through a C–H sulfenylation/radical cyclization sequence and is notable for its mild conditions and scalability. acs.org
Furthermore, metal-free approaches are gaining traction. A three-step synthetic sequence has been developed that begins with substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form a chromene core. rsc.org The key step is a highly regioselective intermolecular Diels-Alder cycloaddition, followed by oxidative aromatization to yield the final 6H-benzo[c]chromene products in good yields. rsc.org Efforts toward environmentally sustainable synthesis have also led to catalyst-free methods for producing diversely substituted 6H-benzo[c]chromenes in aqueous media under microwave irradiation (MWI). researchgate.net More recently, a transition-metal-free intramolecular direct C-H arylation has been developed using visible light, demonstrating excellent tolerance to various functional groups. nih.gov
Table 1: Emerging Synthetic Methodologies for Benzo[c]chromene Structures
| Methodology | Key Features | Catalyst/Conditions | Reference |
|---|---|---|---|
| Domino Suzuki-Miyaura Cross-Coupling & Oxidative Lactonization | One-pot synthesis of benzo[c]chromenones. | Palladium nanoparticles (in situ generated), aqueous-aerobic condition. | researchgate.net |
| C–H Sulfenylation/Radical Cyclization | Mild, efficient, and scalable synthesis of 6H-benzo[c]chromenes from benzyl ethers. | Photocatalyst (e.g., Ir(ppy)₃), visible light. | acs.org |
| Intermolecular Diels–Alder/Aromatization | Metal-free, three-step sequence with high regioselectivity. | No metal catalyst; involves cycloaddition and subsequent oxidation. | rsc.org |
| Microwave-Assisted Synthesis | Catalyst-free, environmentally friendly process in aqueous media. | Microwave irradiation (MWI), water as solvent. | researchgate.net |
| Visible Light Mediated C-H Arylation | Transition-metal-free intramolecular cyclization. | KOtBu in DMSO, blue LEDs. | nih.gov |
Advanced Methodologies for Structural Elucidation of Complex 6-Oxobenzo[c]chromene-10-carboxylic acid Derivatives
As more complex derivatives of this compound are synthesized, advanced analytical techniques are crucial for unambiguous structural confirmation and for probing their electronic properties.
X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It has been used to confirm the structures of key intermediates, such as S-aryl dibenzothiophenium salts, used in the synthesis of 6H-benzo[c]chromenes. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing molecular structures in solution. A full suite of NMR techniques, including 1H NMR, 13C NMR, and two-dimensional methods like HMQC and HMBC, are used to establish connectivity and stereochemistry in novel benzo[c]chromene derivatives. nih.govtandfonline.com These techniques are routinely used to confirm the successful synthesis of target compounds. tandfonline.comnih.gov
Mass Spectrometry (MS) provides vital information on the molecular weight and fragmentation patterns of new compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for verifying the exact molecular formula. tandfonline.com
Beyond basic structural confirmation, electrochemical and photophysical methods are being used to understand the behavior of these molecules. Cyclic Voltammetry (CV) is employed to determine the reduction potential of precursors, which is critical for designing and understanding photocatalytic reaction mechanisms. acs.orgStern–Volmer experiments can be used to confirm that a precursor effectively quenches the excited state of a photocatalyst, providing insight into the kinetics of the single-electron transfer event. acs.org
Table 2: Advanced Methodologies for Structural Elucidation
| Technique | Application in Benzo[c]chromene Chemistry | Reference |
|---|---|---|
| X-ray Crystallography | Provides definitive 3D molecular structure of crystalline derivatives and intermediates. | acs.org |
| NMR Spectroscopy (1H, 13C, 2D) | Determines the chemical structure, connectivity, and stereochemistry of derivatives in solution. | nih.govtandfonline.comtandfonline.comnih.gov |
| Mass Spectrometry (MS / HRMS) | Confirms molecular weight and elemental composition of newly synthesized compounds. | tandfonline.com |
| Cyclic Voltammetry (CV) | Measures reduction potentials to assess the feasibility of single-electron transfer in photocatalytic cycles. | acs.org |
| Stern–Volmer Experiments | Investigates the kinetics of quenching between a photocatalyst and a substrate, confirming mechanistic pathways. | acs.org |
Integration of this compound into Nanomaterials and Hybrid Chemical Systems
The integration of this compound into nanomaterials and hybrid systems is a largely unexplored but highly promising research avenue. The inherent photophysical properties of the chromene core suggest potential for creating advanced materials with tailored functions. rsc.org The carboxylic acid group on the molecule provides a convenient anchor point for covalent attachment to surfaces, nanoparticles, or polymer backbones.
Future research could focus on grafting these molecules onto semiconductor quantum dots or metallic nanoparticles. Such hybrid systems could exhibit novel energy transfer dynamics or enhanced sensing capabilities. Another direction is the incorporation of benzo[c]chromene derivatives as functional units within metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), potentially leading to materials with unique porosity and fluorescence characteristics for sensing or catalysis. Drawing parallels from related heterocyclic systems, such as benzo[c]thiophenes which are explored as hole-transporting materials in OLEDs, suggests that benzo[c]chromene derivatives could be valuable components in organic electronic devices. researchgate.net
Development of Novel Non-Biological Applications with Enhanced Performance
The unique electronic and photophysical properties of the benzo[c]chromene scaffold open the door to a range of non-biological applications. Many coumarin (B35378) and chromene derivatives are known for their fluorescence, making them candidates for development as fluorescent probes, tracers, or components in advanced optical materials. rsc.orgrsc.org
Research efforts could be directed toward developing derivatives of this compound as luminogens, particularly for use in Organic Light-Emitting Diodes (OLEDs) . The structural rigidity and extended π-conjugation of the benzo[c]chromene core are favorable characteristics for creating efficient and stable blue light emitters, which remain a significant challenge in OLED technology. rsc.org Functionalization of the core structure allows for the tuning of electronic properties and emission wavelengths. rsc.org
Additionally, these compounds could be engineered as highly sensitive and selective fluorescent chemosensors . The core structure could be modified with specific binding sites for detecting environmentally relevant analytes such as heavy metal ions or organic pollutants. The interaction with the analyte would induce a measurable change in the fluorescence intensity or wavelength, forming the basis of the sensing mechanism.
Unexplored Reactivity Patterns and Mechanistic Discoveries in Benzo[c]chromene Chemistry
While new synthetic methods are emerging, a deeper understanding of the reactivity of the benzo[c]chromene core itself remains a fertile ground for discovery. Recent mechanistic studies on the synthesis of 6H-benzo[c]chromenes have already revealed fascinating reactivity patterns. acs.org
One key discovery is the viability of a photocatalytically triggered single-electron transfer (SET) to generate aryl radicals from stable precursors. acs.org Mechanistic studies have shown that this process can initiate a cascade involving a kinetically favored 5-exo-trig cyclization, followed by a ring expansion that is driven by rearomatization to form the desired tricyclic system. acs.org
Another area for exploration is the role of electron donor-acceptor (EDA) complexes . It has been proposed that an EDA complex formed between a dimsyl anion and a (2-halobenzyl) phenyl ether precursor induces the initial electron transfer in visible-light-mediated cyclization reactions. nih.gov Investigating the formation and reactivity of such complexes with this compound could unveil new reaction pathways. Future work could focus on exploring the pericyclic reactions, electrophilic and nucleophilic substitutions, and transition-metal-catalyzed cross-coupling reactions on the benzo[c]chromene skeleton to build molecular complexity and access novel derivatives.
Table 3: Discovered Mechanistic Steps in Benzo[c]chromene Synthesis
| Mechanistic Step | Description | Significance | Reference |
|---|---|---|---|
| Single-Electron Transfer (SET) | A photocatalyst transfers an electron to a sulfonium (B1226848) salt precursor, initiating radical formation. | Enables the use of mild, light-driven conditions for synthesis. | acs.org |
| 5-exo-trig Cyclization | An initial aryl radical cyclizes via a kinetically favored pathway. | Explains the formation of the initial cyclic intermediate. | acs.org |
| Ring Expansion | The initial 5-membered ring intermediate rearranges to the final 6-membered heterocyclic system. | Driven by the favorable process of rearomatization to form the stable benzo[c]chromene core. | acs.org |
| EDA Complex Formation | An electron donor-acceptor complex forms between the substrate and a reagent, facilitating electron transfer upon photo-stimulation. | Provides a pathway for transition-metal-free C-H arylation. | nih.gov |
Challenges and Opportunities in Translational Research for Industrial Applications (non-medical)
Translating laboratory-scale discoveries into viable industrial applications presents both challenges and opportunities. The primary opportunities for this compound and its derivatives lie in the field of materials science, particularly for organic electronics and specialty chemical sensors.
Opportunities:
Novel Materials: The potential to develop high-performance organic electronic materials, such as emitters for OLEDs or organic semiconductors, is a significant driver for research. researchgate.net
Green Chemistry: The development of metal-free, catalyst-free, and aqueous-media syntheses aligns with the growing industrial demand for sustainable and environmentally friendly chemical processes. rsc.orgresearchgate.net
Challenges:
Scalability and Cost: While some modern synthetic protocols have demonstrated good scalability, acs.org the transition to large-scale industrial production can be challenging. The cost and availability of starting materials, reagents, and catalysts (such as iridium-based photocatalysts) can be prohibitive.
Process Optimization: Multi-step syntheses often require extensive optimization to maximize yield and purity on a large scale, which can be time-consuming and resource-intensive.
Purification: The purification of final products to the high standards required for applications like organic electronics can be a major hurdle, often requiring specialized techniques.
Market Viability: For any non-medical application, the performance benefits of a new material based on this compound must justify its cost compared to existing technologies. Extensive performance and lifetime testing would be required to prove its industrial value.
Future research should therefore not only focus on discovering new properties and reactions but also on developing robust, cost-effective, and sustainable synthetic processes to overcome these translational barriers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Oxobenzo[c]chromene-10-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves cyclization and oxidation steps, with careful control of temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol or acetonitrile), and reaction time (12–24 hrs) to maximize yield and purity . For optimization, use design-of-experiment (DoE) approaches, such as factorial designs, to evaluate interactions between variables. Analytical techniques like HPLC and TLC should monitor progress, while NMR and mass spectrometry (MS) confirm structural integrity post-synthesis .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on characteristic signals (e.g., downfield shifts for the carboxylic proton at δ ~12 ppm and carbonyl carbons at δ ~170–180 ppm) .
- MS : Confirm molecular ion ([M+H]+) using high-resolution mass spectrometry (HRMS) with <5 ppm error tolerance .
- IR : Validate carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydroxyl (O-H) bands (~2500–3300 cm⁻¹) .
Q. What strategies are recommended for screening the biological activity of this compound in preliminary assays?
- Methodological Answer : Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) with dose-response curves (0.1–100 µM) to assess potency. For antioxidant activity, employ DPPH or ABTS radical scavenging assays . Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility. Data analysis should use IC50 values and statistical tests (e.g., ANOVA with post-hoc corrections) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate conflicting data (e.g., unexpected NMR splitting or MS adducts) using complementary techniques:
- 2D NMR (COSY, HSQC, HMBC) : Resolve spin-spin coupling ambiguities and confirm connectivity .
- X-ray crystallography : If crystalline, compare experimental vs. predicted bond lengths/angles .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) to track degradation or tautomerization via UV-Vis spectroscopy. Monitor changes in λmax or isosbestic points. For pH-dependent stability, use Arrhenius plots to calculate activation energy (Ea) and propose degradation pathways . Pair with LC-MS to identify byproducts and validate mechanisms .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Molecular docking : Screen derivatives against target proteins (e.g., COX-2 or kinases) using AutoDock Vina to predict binding affinities .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on C-10) with bioactivity using regression analysis .
- ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What advanced statistical approaches are suitable for analyzing heterogeneous bioassay data?
- Methodological Answer : For non-Gaussian distributions or outliers, apply non-parametric tests (e.g., Kruskal-Wallis). Use multivariate analysis (PCA or PLS-DA) to identify latent variables influencing bioactivity . For dose-response synergism/antagonism (e.g., in combination therapies), apply the Chou-Talalay method .
Methodological Notes
- Data Validation : Always cross-check spectral data with published reference compounds (e.g., CCDC or PubChem entries) .
- Reproducibility : Document solvent purity, instrument calibration, and ambient conditions (humidity/temperature) to minimize experimental variability .
- Ethical Compliance : Ensure biological assays adhere to institutional biosafety protocols, especially when testing cytotoxicity or genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
